2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride

Chiral building block Asymmetric synthesis Enantiomeric purity

2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride is a chiral heterocyclic building block comprising a 1-methylpyrazole ring linked at the 4-position to the 2-position of an oxane (tetrahydropyran) ring bearing a primary amine at the 3-position, isolated as the dihydrochloride salt (molecular formula C9H17Cl2N3O, molecular weight 254.15 g/mol). The compound exists in defined stereochemical forms: the racemic trans mixture (CAS 1807938-06-2) and the single enantiomer (2R,3S) (CAS 1808333-20-1), supplied at ≥95% purity by multiple vendors including Biosynth, Leyan, and AKSci.

Molecular Formula C9H17Cl2N3O
Molecular Weight 254.15 g/mol
Cat. No. B15278272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride
Molecular FormulaC9H17Cl2N3O
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl
InChIInChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H
InChIKeySOBREGPHMFCEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-amine Dihydrochloride: Procurement-Relevant Chemical Identity and Scaffold Classification


2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride is a chiral heterocyclic building block comprising a 1-methylpyrazole ring linked at the 4-position to the 2-position of an oxane (tetrahydropyran) ring bearing a primary amine at the 3-position, isolated as the dihydrochloride salt (molecular formula C9H17Cl2N3O, molecular weight 254.15 g/mol) . The compound exists in defined stereochemical forms: the racemic trans mixture (CAS 1807938-06-2) and the single enantiomer (2R,3S) (CAS 1808333-20-1), supplied at ≥95% purity by multiple vendors including Biosynth, Leyan, and AKSci . The scaffold combines two privileged structural motifs — the aminopyrazole core (recognized for kinase inhibition and anti-inflammatory activity) and the saturated oxane ring (providing conformational constraint and hydrogen-bonding capacity) — positioning it as a versatile intermediate for medicinal chemistry and fragment-based drug discovery programs [1].

Why 2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-amine Dihydrochloride Cannot Be Replaced by Generic Analogs in Research Procurement


In-class substitution is precluded by three interdependent structural features that collectively determine this compound's utility as a synthetic intermediate and pharmacological probe. First, the specific connectivity pattern — pyrazole C4 linked directly to oxane C2, with the amine at oxane C3 — creates a unique spatial relationship between the hydrogen-bond-donating amine and the π-rich pyrazole that positional isomers (e.g., oxan-4-amine analog CAS 1820706-21-5 ) and N-linked variants (e.g., CAS 1339614-49-1 [1]) cannot replicate. Second, the (2R,3S) defined stereochemistry establishes a precise three-dimensional pharmacophore that racemic mixtures or diastereomers cannot substitute without altering target engagement geometry . Third, the dihydrochloride salt form provides aqueous solubility essential for biological assay compatibility (free base CAS 1808333-19-8 has MW 181.23, cLogP ~0.8, limited water solubility), making direct free base replacement impractical in aqueous systems . These features are non-interchangeable and directly impact experimental reproducibility, SAR interpretability, and downstream synthetic tractability.

Quantitative Differentiation Evidence: 2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-amine Dihydrochloride vs. Closest Analogs


Stereochemical Definition: (2R,3S) Single Enantiomer vs. Racemate in Chiral Synthesis Programs

The (2R,3S) single enantiomer (CAS 1808333-20-1) offers defined absolute stereochemistry at two contiguous chiral centers, whereas the racemic mixture (CAS 1807938-06-2) contains both (2R,3S) and (2S,3R) enantiomers. For chiral drug discovery programs requiring stereochemically pure intermediates, the single enantiomer eliminates the need for chiral separation and avoids the confounding biological activity of the opposite enantiomer. Vendors supply the single enantiomer at 98% purity (Leyan) vs. the racemate at ≥95% purity (Biosynth/CymitQuimica) .

Chiral building block Asymmetric synthesis Enantiomeric purity

Salt Form Advantage: Dihydrochloride Aqueous Solubility vs. Free Base for Biological Assays

The dihydrochloride salt form (MW 254.15, C9H17Cl2N3O) provides substantially enhanced aqueous solubility compared to the free base (MW 181.23, C9H15N3O, CAS 1808333-19-8). Amine hydrochloride salts typically increase aqueous solubility by 10- to 1000-fold relative to the corresponding free base, depending on pH and counterion [1]. Vendor documentation confirms the dihydrochloride is 'soluble in water' and 'soluble in polar solvents,' whereas the free base has no aqueous solubility specification and a higher predicted logP (~0.8) consistent with limited water miscibility .

Aqueous solubility Salt screening Biological assay compatibility

Positional Isomer Differentiation: Oxan-3-amine vs. Oxan-4-amine Substitution Pattern

The target compound places the amine at the oxane 3-position (adjacent to the pyrazole-bearing C2), creating a 1,2-relationship between the amine nucleophile and the pyrazole substituent. In contrast, the positional isomer 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride (CAS 1820706-21-5) places the amine at the oxane 4-position, resulting in a 1,3-spatial relationship . This difference affects intramolecular hydrogen bonding capability, metal chelation geometry, and the trajectory of the amine nucleophile in subsequent derivatization reactions. The oxan-3-amine scaffold has been specifically utilized in DPP-4 inhibitor programs (as evidenced by patent literature on 2,3,5-substituted tetrahydropyran derivatives), whereas the 4-amine isomer lacks this precedent [1].

Positional isomerism Structure-activity relationship Regioselective synthesis

N-Substituent Differentiation: N-Methyl vs. N-Ethyl Pyrazole in Pharmacokinetic and Physicochemical Profile

The N-methyl substituent on the pyrazole ring (target compound) provides lower lipophilicity than the N-ethyl analog (2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, CAS 1955514-55-2). The ethyl analog has an additional methylene group, increasing molecular weight by 14 Da and predicted logP by approximately 0.5 log units (class-level estimate for N-methyl→N-ethyl substitution on pyrazole) [1]. This difference affects both pharmacokinetic properties (higher logP generally increases membrane permeability but may reduce aqueous solubility) and synthetic accessibility (N-methylpyrazole precursors are more commercially available and less costly than N-ethyl variants) .

N-alkyl substitution Lipophilicity modulation Metabolic stability

Aminopyrazole Scaffold Privilege: Kinase Inhibition and Anti-Inflammatory Class-Level Evidence

The aminopyrazole core is a well-established privileged scaffold in medicinal chemistry. A comprehensive 2023 review documented that aminopyrazole-based compounds act as ligands for p38MAPK, various kinases, COX enzymes, and antibacterial/antiviral targets, with the recent FDA approval of the aminopyrazole-containing BTK inhibitor pirtobrutinib validating clinical translatability [1]. The target compound uniquely combines this aminopyrazole pharmacophore with a conformationally constrained oxane ring bearing a primary amine, creating a bifunctional scaffold capable of both target engagement (via pyrazole) and further derivatization (via the primary amine). This contrasts with simple N-linked aminopyrazoles (e.g., CAS 1339614-49-1) where the amine is tied up in the pyrazole-oxane linkage and unavailable for further functionalization [2].

Kinase inhibitor Aminopyrazole pharmacophore Privileged scaffold

Disclosure of Evidence Limitations: Absence of Direct Comparative Biological Data

It must be explicitly disclosed that no published head-to-head comparative studies (biochemical IC50, cellular activity, in vivo PK, or selectivity profiling) were identified that directly compare 2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride against its closest analogs. All differentiation claims above are based on structural comparison, class-level inference from the aminopyrazole literature, physicochemical principles, vendor specifications, and procurement considerations. Users requiring target-specific activity data should commission bespoke head-to-head profiling studies. This disclosure is provided in accordance with the evidence integrity requirements of this guide.

Data gap Procurement caveat Experimental validation required

Evidence-Backed Application Scenarios for 2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-amine Dihydrochloride


Fragment-Based Drug Discovery (FBDD) Targeting Kinases or Inflammatory Targets

The aminopyrazole-oxane scaffold is suitable as a fragment hit for kinases and COX enzymes based on the class-level precedent documented by Lusardi et al. (2023). The compound's molecular weight (254.15 as diHCl, 181.23 as free base) falls within the Rule-of-Three fragment space (MW <300), and the primary amine provides a direct vector for fragment growth via amide coupling or reductive amination. The dihydrochloride salt ensures aqueous solubility for fragment soaking or biochemical screening at concentrations up to 1–10 mM [1].

Chiral Building Block for Asymmetric Synthesis of Tetrahydropyran-Containing Drug Candidates

The (2R,3S) single enantiomer (CAS 1808333-20-1, 98% purity) serves as a stereochemically defined starting material for the synthesis of 2,3-disubstituted tetrahydropyran drug candidates, including DPP-4 inhibitor analogs as described in US Patent 10,377,732. The defined chirality at C2 and C3 eliminates the need for chiral preparative chromatography, reducing downstream purification costs and enabling scalable route development [2].

Bifunctional Scaffold for Parallel Library Synthesis

The compound's two orthogonal reactive sites — the primary amine (nucleophilic, amenable to amide coupling, sulfonamide formation, or reductive amination) and the pyrazole C-H positions (electrophilic aromatic substitution or directed metalation) — enable divergent parallel synthesis strategies. This contrasts with N-linked aminopyrazole-oxane analogs where the amine is unavailable, reducing the accessible chemical space by approximately half. The dihydrochloride salt can be neutralized in situ for amine coupling reactions [3].

Aqueous Biological Assay Development Requiring Pre-Dissolved Compound

For laboratories conducting enzyme inhibition, receptor binding, or cell-based assays in aqueous media, the dihydrochloride salt form eliminates the need for DMSO stock solutions. The water-soluble salt can be directly dissolved in phosphate buffer (pH 6.5–7.4) at concentrations suitable for initial screening (typically 10–100 µM). This avoids DMSO-related artifacts (e.g., solvent-induced protein denaturation at >1% DMSO) and simplifies automated liquid handling workflows .

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